7-Iodo-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
7-Iodo-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of an iodine atom at the 7th position and a pyrrolo[3,2-d]pyrimidin-4-one core structure. Pyrrolopyrimidines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves the iodination of a pyrrolopyrimidine precursor. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with iodine in the presence of a suitable oxidizing agent such as N-iodosuccinimide (NIS) . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Iodo-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, depending on the nucleophile introduced.
Scientific Research Applications
7-Iodo-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Iodo-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For example, derivatives of pyrrolopyrimidines have been shown to inhibit certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: This compound is similar in structure but has a chlorine atom at the 4th position instead of a hydrogen atom.
7-Deazaadenine Derivatives: These compounds share a similar pyrrolopyrimidine core but differ in the substitution pattern and biological activities.
Uniqueness
7-Iodo-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological properties. The iodine atom can participate in various substitution reactions, making the compound a versatile intermediate for the synthesis of diverse derivatives.
Properties
CAS No. |
1239602-17-5 |
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Molecular Formula |
C6H4IN3O |
Molecular Weight |
261.02 g/mol |
IUPAC Name |
7-iodo-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H4IN3O/c7-3-1-8-5-4(3)9-2-10-6(5)11/h1-2,8H,(H,9,10,11) |
InChI Key |
ZLPOJZQAWRURRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1)C(=O)NC=N2)I |
Origin of Product |
United States |
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